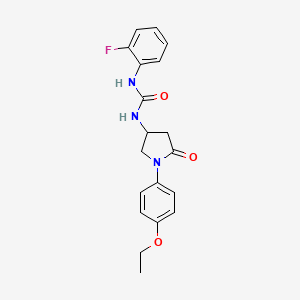

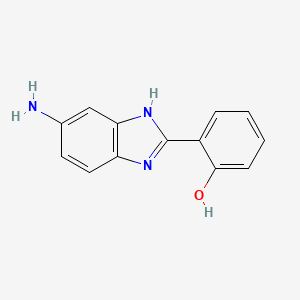

![molecular formula C23H23F2N3O2 B2796318 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-87-3](/img/structure/B2796318.png)

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential in drug discovery and development. This compound has shown promising results in various scientific research applications, including cancer therapy, neurological disorders, and pain management. In

Aplicaciones Científicas De Investigación

Reactivity and Synthesis Approaches

Interplay of Structure and Reactivity : A study focusing on the difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate revealed its rapid reaction with furan, showcasing the unique reactivity of difluorinated compounds in the presence of a tin(IV) catalyst, as opposed to their non-fluorinated counterparts. The research highlighted a polar transition state, facilitated by the catalyst and polar solvents, leading to new carbon-carbon bonds. This study is pertinent as it underscores the peculiar reactivity of difluorinated entities, potentially including compounds like 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and their applications in creating complex molecular architectures (G. A. Griffith et al., 2006).

Advancements in Synthesis : A novel methodology was reported for the synthesis of benzamides, including those with difluorinated structures, via a rhodium(III)-catalyzed alkenylation process. This procedure exhibits broad substrate compatibility and high regioselectivity, highlighting a pathway that could be applicable to the synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide. Such advances in synthetic techniques offer new routes for the preparation of difluorinated benzamides, which are valuable in pharmaceutical and agrochemical industries due to their enhanced reactivity and potential biological activity (Xueli Cui et al., 2023).

Potential Biomedical Applications

PET Imaging Studies : Research into the development of PET imaging ligands for neuroinflammation highlighted the use of compounds structurally related to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide. These studies involve the synthesis of fluorinated ligands targeting specific receptors, such as the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in neurodegenerative diseases. Such compounds, by virtue of their fluorinated and benzamide components, could potentially serve as templates for developing new diagnostic tools in neuroimaging (H. Lee et al., 2022).

Antifungal and Antimicrobial Properties : The study of benzamidines has revealed promising antifungal activities, particularly against Pneumocystis carinii. Compounds structurally related to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, such as N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines, have shown significant inhibition, suggesting potential applications in developing new antifungal agents (J. Laurent et al., 2010).

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O2/c24-19-9-8-17(15-20(19)25)23(29)26-16-21(22-7-4-14-30-22)28-12-10-27(11-13-28)18-5-2-1-3-6-18/h1-9,14-15,21H,10-13,16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQNFJHLPRPYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)

![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2796252.png)

![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)